4-(2-Methoxyethyl)phenol chemical structure and properties

4-(2-Methoxyethyl)phenol chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 4-(2-Methoxyethyl)phenol, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

4-(2-Methoxyethyl)phenol is an organic compound featuring a phenol (B47542) ring substituted at the para position with a 2-methoxyethyl group.

IUPAC Name: 4-(2-methoxyethyl)phenol[1]

Synonyms: p-(2-Methoxyethyl)phenol, Phenol, 4-(2-methoxyethyl)-, p-Hydroxyphenethyl methyl ether[1]

CAS Number: 56718-71-9[1]

Molecular Formula: C₉H₁₂O₂[1]

Molecular Weight: 152.19 g/mol [1][2]

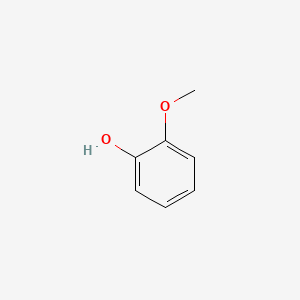

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-Methoxyethyl)phenol is presented in the table below.

| Property | Value | Reference |

| Appearance | White to off-white solid or colorless to almost colorless powder/lump/clear liquid. | [3][4] |

| Melting Point | 40-47 °C | [4][5][6] |

| Boiling Point | 239.9 ± 15.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 110 °C (230 °F) - closed cup | [6][7] |

| Water Solubility | 8.42 g/L at 20 °C | [4] |

| logP | 1.79 at 20 °C | [4] |

| pKa | 10.00 ± 0.15 (Predicted) | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4-(2-Methoxyethyl)phenol.

| Spectroscopic Data | Information |

| Mass Spectrometry | The NIST Mass Spectrometry Data Center lists a mass spectrum for this compound, with a top peak at m/z 107.[1] Predicted collision cross-section values for various adducts are also available.[8] |

| Infrared (IR) Spectroscopy | An Attenuated Total Reflectance (ATR-IR) spectrum is available through SpectraBase.[9] |

| Nuclear Magnetic Resonance (NMR) | While not directly provided in the search results, NMR data would be a standard method for structural confirmation. |

Synthesis Protocols

Several methods for the synthesis of 4-(2-Methoxyethyl)phenol have been reported. A common application is as an intermediate in the synthesis of the beta-blocker, Metoprolol.[4][10]

Synthesis via Reduction of 4-hydroxyphenylglyoxal dimethyl acetal (B89532)

One documented synthesis involves the reduction of 4-hydroxyphenylglyoxal dimethyl acetal.[11]

Experimental Protocol:

-

A solution of 2.00 g (10.2 mmol) of 4-hydroxyphenylglyoxal dimethyl acetal in 10 g of methanol (B129727) is prepared.

-

To this solution, 0.37 g (10.2 mmol) of hydrogen chloride is added.

-

A 0.20 g sample of dry 10% Palladium on carbon (Pd/C) catalyst is added to the mixture.

-

The reaction mixture is subjected to hydrogenation with hydrogen gas at a pressure of 50 psig at 25 °C.

-

The reaction yields 4-(2'-methoxyethyl)phenol. A 47% yield was reported for this procedure.[11]

Synthesis from 4-hydroxyacetophenone

A patented method describes the production of 4-(2'-methoxyethyl)phenol from 4-hydroxyacetophenone.[12][13]

Experimental Workflow:

Caption: Synthesis of 4-(2'-methoxyethyl)phenol from 4-hydroxyacetophenone.

Detailed Protocol for the Reduction Step:

-

A 300 ml Fluitron autoclave (Hastelloy C) is charged with 1 g of alpha-methoxy-4-hydroxyacetophenone (95.9%, 5.8 mmol), 80 ml of acetic acid, and 0.3 g of 5% Pd/C (47.8% H₂O).[12]

-

The autoclave is sealed, and the stirrer is started.

-

The system is purged with nitrogen and then hydrogen, and finally pressurized to 250 psig with H₂.[12]

-

The reaction temperature is raised to 80°C, and the H₂ pressure is maintained at 300 psig for a 2-hour reaction period.[12]

-

After the reaction, the autoclave is vented and purged with N₂.[12]

-

The reaction mixture is removed, filtered, and analyzed by Gas Chromatography (GC) to determine the yield.[12]

Biological Activity and Applications

4-(2-Methoxyethyl)phenol is primarily known as a key intermediate in the synthesis of Metoprolol, a widely used beta-blocker for treating high blood pressure and other cardiovascular conditions.[10][13][14] It is also described as a biochemical reagent for life science research.[2] Some sources suggest it may have antihypertensive properties by potentially acting as an angiotensin II receptor blocker, though this is less substantiated.[15][16]

Safety and Handling

4-(2-Methoxyethyl)phenol is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | GHS Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[17]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.[18][19]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[18]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[18][19]

Storage: Store in a well-ventilated place. Keep the container tightly closed and sealed in a dry environment at room temperature.[4][18]

Analytical Methods

Gas chromatography (GC) is a key analytical technique for monitoring the synthesis and purity of 4-(2-Methoxyethyl)phenol. A capillary gas chromatographic method has been described for the analysis of each step in its synthesis and for the determination of impurities, including ortho and meta isomers.[14] This method involves derivatization with Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).[14] The structure of the intermediates and the final product can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).[14]

Logical Flow for Analysis:

Caption: General analytical workflow for 4-(2-Methoxyethyl)phenol.

References

- 1. 4-(2-Methoxyethyl)phenol | C9H12O2 | CID 92516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-Methoxyethyl)phenol | CAS#:56718-71-9 | Chemsrc [chemsrc.com]

- 3. 4-(2-Methoxyethyl)phenol 56718-71-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. p-(2-Methoxyethyl) phenol | 56718-71-9 [chemicalbook.com]

- 5. 4-(2-Methoxyethyl)phenol, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-(2-Methoxyethyl)phenol 97 56718-71-9 [sigmaaldrich.com]

- 7. 4-(2-甲氧基乙基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. PubChemLite - 4-(2-methoxyethyl)phenol (C9H12O2) [pubchemlite.lcsb.uni.lu]

- 9. spectrabase.com [spectrabase.com]

- 10. 4-(2-methoxyethyl) phenol, 56718-71-9 [thegoodscentscompany.com]

- 11. prepchem.com [prepchem.com]

- 12. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents [patents.google.com]

- 13. US5107034A - Method for producing 4-(2'-methoxyethyl)phenol - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. 4-(2-Methoxyethyl)phenol | 56718-71-9 | IM25300 [biosynth.com]

- 16. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]